molecular formula C13H18N2O3 B8108883 Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone

Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone

Cat. No.: B8108883
M. Wt: 250.29 g/mol
InChI Key: GHESSZVFOQRQLY-ZYHUDNBSSA-N
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Description

Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone is a complex organic compound that features a furan ring fused with an octahydropyrido[4,3-F][1,4]oxazepine structure

Properties

IUPAC Name

[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(11-2-1-6-17-11)15-5-7-18-12-8-14-4-3-10(12)9-15/h1-2,6,10,12,14H,3-5,7-9H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESSZVFOQRQLY-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(CCO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CN(CCO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the construction of the octahydropyrido[4,3-F][1,4]oxazepine core. Common reagents used in these reactions include furan derivatives, amines, and various catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the oxazepine ring, leading to the formation of reduced nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazepine ring can produce tetrahydropyrido derivatives.

Scientific Research Applications

Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone can be compared with other similar compounds such as:

    Furan derivatives: These compounds share the furan ring structure but differ in their substituents and overall molecular architecture.

    Oxazepine derivatives: These compounds contain the oxazepine ring and may exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its combined furan and oxazepine structures, which confer distinct chemical and biological properties.

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